1-[(2-chloro-5-methylphenoxy)methyl]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(2-chloro-5-methylphenoxy)methyl]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorinated phenoxy group, and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-5-methylphenoxy)methyl]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Introduction of the Chlorinated Phenoxy Group: The chlorinated phenoxy group can be introduced through nucleophilic substitution reactions, where a chlorinated phenol reacts with an appropriate leaving group.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-5-methylphenoxy)methyl]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
1-[(2-chloro-5-methylphenoxy)methyl]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-5-methylphenoxy)methyl]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound shares a similar pyrazole ring structure but differs in its functional groups.
5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester: This compound has a similar chlorinated aromatic ring but includes a triazole ring instead of a pyrazole ring.
Uniqueness
1-[(2-chloro-5-methylphenoxy)methyl]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H22ClN5O2 |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
1-[(2-chloro-5-methylphenoxy)methyl]-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22ClN5O2/c1-12-5-6-16(20)18(9-12)27-11-25-8-7-17(23-25)19(26)21-13(2)15-10-24(4)22-14(15)3/h5-10,13H,11H2,1-4H3,(H,21,26) |
InChI Key |
XVASKMKDWAWCFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCN2C=CC(=N2)C(=O)NC(C)C3=CN(N=C3C)C |
Origin of Product |
United States |
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